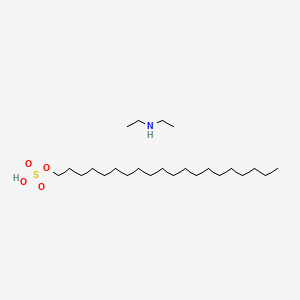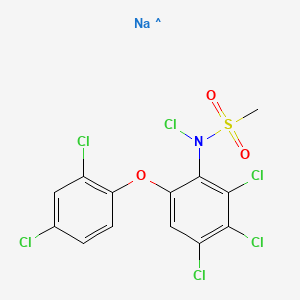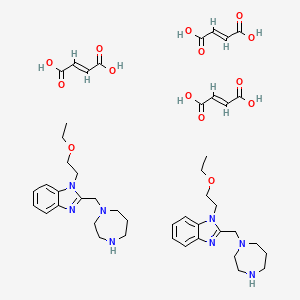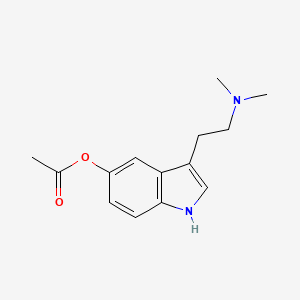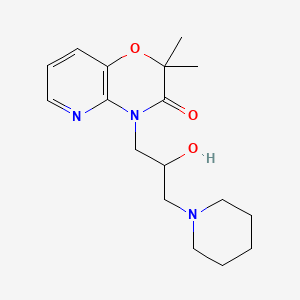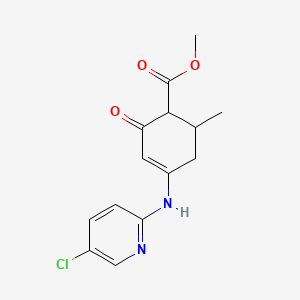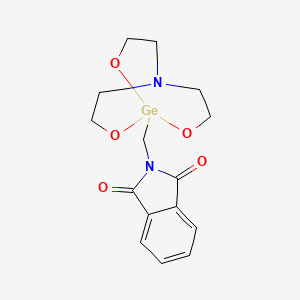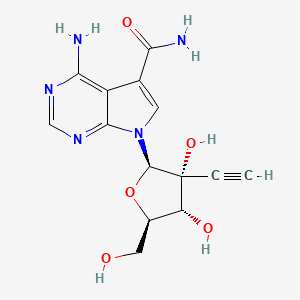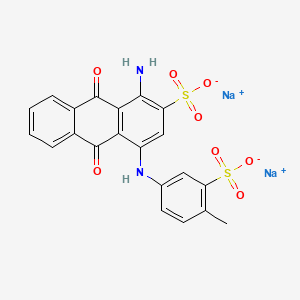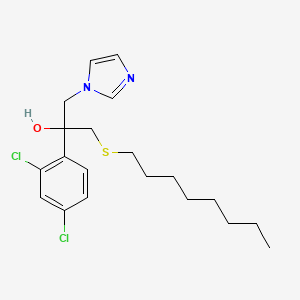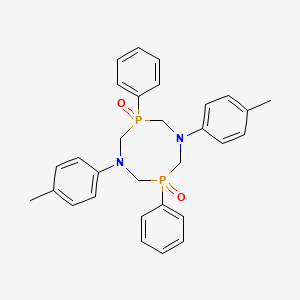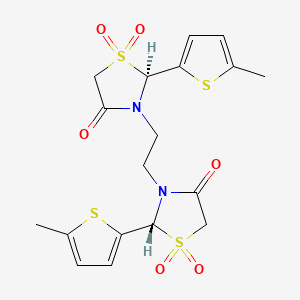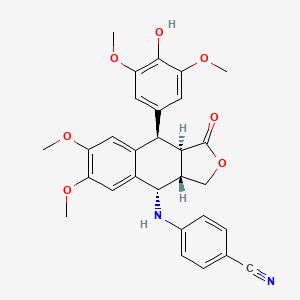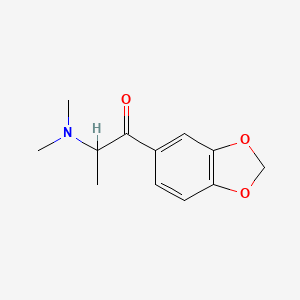
Dimethylone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Dimethylone can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with dimethylamine in the presence of a reducing agent . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Analyse Chemischer Reaktionen
Dimethylone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Substitution: This compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Dimethylone exerts its effects primarily by acting as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) . It increases the release of these neurotransmitters by reversing their transport through the respective transporters. This leads to elevated levels of serotonin, norepinephrine, and dopamine in the synaptic cleft, resulting in the stimulant and empathogenic effects associated with the compound .
Vergleich Mit ähnlichen Verbindungen
Dimethylone is structurally and functionally similar to other substituted cathinones, such as:
Methylone: Similar in structure but with a methyl group instead of a dimethylamino group.
Butylone: Contains a butyl group instead of a dimethylamino group.
Ethylone: Contains an ethyl group instead of a dimethylamino group.
Eutylone: Similar structure with slight variations in the alkyl chain.
This compound is unique in its specific substitution pattern, which influences its pharmacological profile and potency .
Eigenschaften
CAS-Nummer |
765231-58-1 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C12H15NO3/c1-8(13(2)3)12(14)9-4-5-10-11(6-9)16-7-15-10/h4-6,8H,7H2,1-3H3 |
InChI-Schlüssel |
OSNIIMCBVLBNGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



